Target Identity Confirmation: Xanthine Dehydrogenase/Oxidase (XDH) Inhibition vs. Off-Target Purine Receptors
CAS 359907-16-7 is explicitly annotated in the Therapeutic Target Database as an inhibitor of xanthine dehydrogenase/oxidase (XDH), a molybdoflavoprotein enzyme catalyzing the terminal steps of purine catabolism [1]. This annotation distinguishes it from structurally similar 8-substituted xanthines that are primarily adenosine receptor antagonists (e.g., CSC, 8-PT) [2]. The target engagement is supported by the patent literature from Kissei Pharmaceutical Co., Ltd., which describes nitrogenated heterocyclic compounds of this scaffold class as having xanthine oxidase inhibitory and uricosuric dual effects [3]. Unlike allopurinol (a purine analog mechanism-based inhibitor requiring metabolic activation by XDH itself), CAS 359907-16-7 belongs to a structural class designed for direct, reversible inhibition without mechanism-based inactivation.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | Xanthine dehydrogenase/oxidase (XDH) – Inhibitor (TTD annotation, Drug ID D0N0MV) |
| Comparator Or Baseline | Allopurinol: XDH mechanism-based inhibitor; 8-PT (1,3-dimethyl-8-phenylxanthine): Adenosine A1 receptor antagonist; CSC: Adenosine A2A receptor antagonist |
| Quantified Difference | Target class divergence: CAS 359907-16-7 targets XDH (urate-lowering pathway) rather than adenosine receptors (neuromodulation pathway). No IC50 data for CAS 359907-16-7 itself is publicly available; the target assignment is based on TTD curation and patent disclosure. |
| Conditions | Target identification via Therapeutic Target Database curation and patent family analysis (Kissei Pharmaceutical Co., Ltd.) |
Why This Matters
Procurement decisions for hyperuricemia or gout research require assurance that the compound engages the urate-lowering XDH target rather than adenosine receptors, which is a common off-target liability of 8-substituted xanthine analogs.
- [1] Therapeutic Target Database (TTD). Drug ID: D0N0MV – Fused heterocyclic compound 8. Target: Xanthine dehydrogenase/oxidase (XDH). PMID: 27841045. View Source
- [2] Kafka SH, Corbett R. Selective adenosine A2A receptor/dopamine D2 receptor interactions in animal models of schizophrenia. The adenosine A2A receptor antagonist, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (CSC). 8-PT (1,3-dimethyl-8-phenylxanthine) as adenosine A1 antagonist. View Source
- [3] Toyoshima T, Sasaki T, Hoshino C, Takeda M, assignors to Kissei Pharmaceutical Co., Ltd. Nitrogenated heterocyclic compound and pharmaceutical composition comprising the same. US Patent US-7947707-B2. 2011 May 24. View Source
